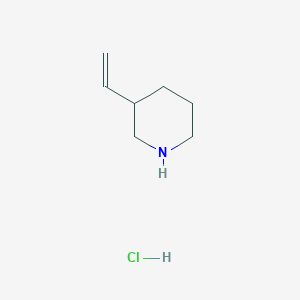

3-Ethenylpiperidine hydrochloride

Description

Significance within Heterocyclic Chemistry Research

The piperidine (B6355638) scaffold is a ubiquitous structural motif found in a vast array of natural products, pharmaceuticals, and agrochemicals. nih.gov Consequently, the synthesis and functionalization of piperidine derivatives are of significant interest to researchers in heterocyclic chemistry. 3-Ethenylpiperidine hydrochloride serves as a versatile precursor for the synthesis of a variety of substituted piperidines. The presence of the vinyl group offers a reactive handle for a multitude of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Research in heterocyclic chemistry often focuses on the development of novel synthetic methodologies and the exploration of the structure-activity relationships of new compounds. The vinyl group of 3-ethenylpiperidine can participate in a range of reactions, including but not limited to, hydroboration-oxidation, epoxidation, and various coupling reactions. These transformations enable the synthesis of a library of 3-substituted piperidine derivatives with potential applications in drug discovery and materials science.

Role in Contemporary Organic Synthesis Methodologies

In the field of organic synthesis, there is a continuous drive to develop efficient and selective methods for the construction of complex molecules. This compound plays a role in this endeavor by serving as a key building block for the synthesis of various target molecules, including natural product analogs and pharmaceutically active compounds. google.com

One of the primary synthetic routes to 3-ethenylpiperidine is through the partial reduction of 3-vinylpyridine (B15099). Catalytic hydrogenation is a common method employed for this transformation, where careful control of reaction conditions is necessary to selectively reduce the pyridine (B92270) ring without affecting the vinyl group. Various catalysts, including rhodium and palladium-based systems, have been investigated for this purpose.

The stereoselective synthesis of 3-substituted piperidines is a significant challenge in organic synthesis, as the stereochemistry of the substituent can have a profound impact on the biological activity of the molecule. google.com Methodologies such as asymmetric hydrogenation and the use of chiral auxiliaries are employed to control the stereochemical outcome of reactions involving piperidine precursors. While specific research on the stereoselective synthesis of this compound is not extensively detailed in readily available literature, the principles of asymmetric synthesis are broadly applicable to piperidine derivatives.

The vinyl group of this compound can be strategically utilized in various synthetic transformations. For instance, it can undergo olefin metathesis reactions to form larger ring systems or be functionalized through radical additions. These methodologies provide access to a diverse range of piperidine-containing compounds that would be difficult to synthesize through other routes. The ability to introduce functionality at the 3-position of the piperidine ring with this building block is of particular importance in the synthesis of alkaloids and other biologically active nitrogen-containing heterocycles. imperial.ac.ukcabidigitallibrary.org

Chemical Data for this compound

| Property | Value |

| CAS Number | 146667-88-1 |

| Molecular Formula | C₇H₁₄ClN |

| Molecular Weight | 147.65 g/mol |

| SMILES | C=CC1CCCNC1.Cl |

| InChI | InChI=1S/C7H13N.ClH/c1-2-7-4-3-5-8-6-7;/h2,7-8H,1,3-6H2;1H |

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-ethenylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N.ClH/c1-2-7-4-3-5-8-6-7;/h2,7-8H,1,3-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBBVJXWRAKMSSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146667-88-1 | |

| Record name | 3-ethenylpiperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Ethenylpiperidine Hydrochloride

Classical Synthetic Approaches

Classical synthetic strategies provide foundational methods for constructing the 3-ethenylpiperidine framework. These can be categorized into linear and convergent approaches, each with distinct advantages in terms of efficiency and complexity.

Multi-Step Linear Syntheses

Multi-step linear syntheses involve the sequential modification of a starting material through a series of reactions to achieve the target molecule. A plausible linear synthesis of 3-ethenylpiperidine hydrochloride can commence from readily available pyridine (B92270).

A hypothetical multi-step sequence is outlined below:

Step 1: Reduction of Pyridine to Piperidine (B6355638): The aromatic pyridine ring can be fully hydrogenated to form the saturated piperidine ring. This is typically achieved using a catalyst such as rhodium on carbon (Rh/C) under a hydrogen atmosphere.

Step 2: N-Protection of Piperidine: To prevent the secondary amine from interfering in subsequent reactions, a protecting group, such as the tert-butoxycarbonyl (Boc) group, is introduced. This is accomplished by reacting piperidine with di-tert-butyl dicarbonate (B1257347) (Boc)₂O.

Step 3: Oxidation to N-Boc-3-piperidone: The N-protected piperidine can then be oxidized to the corresponding ketone, N-Boc-3-piperidone. A common method for this transformation is the Swern oxidation, which utilizes oxalyl chloride and dimethyl sulfoxide (B87167) (DMSO).

Step 4: Wittig Reaction to Introduce the Ethenyl Group: The ketone is then converted to the alkene, N-Boc-3-ethenylpiperidine, via the Wittig reaction. This involves reacting N-Boc-3-piperidone with a phosphorus ylide, such as methylenetriphenylphosphorane, which can be generated from methyltriphenylphosphonium (B96628) bromide and a strong base like n-butyllithium. masterorganicchemistry.com

Step 5: Deprotection of the Nitrogen: The Boc protecting group is removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent, to yield 3-ethenylpiperidine. ambeed.comwikipedia.orgorganic-chemistry.orgsigmaaldrich.com

Step 6: Formation of the Hydrochloride Salt: Finally, the free base of 3-ethenylpiperidine is treated with hydrochloric acid to form the stable this compound salt.

Convergent Synthetic Strategies

Convergent syntheses involve the independent synthesis of two or more fragments of the target molecule, which are then combined in the final stages. This approach can be more efficient for complex molecules. A convergent synthesis for a related vinyloxyimidazopyridine has been achieved through a Cu(I)-catalyzed three-component coupling of 2-aminopyridine, 2-oxoaldehyde, and an alkyne, showcasing a modern approach to building complex heterocyclic structures. rsc.org

A potential convergent strategy for 3-ethenylpiperidine could involve the coupling of a pre-functionalized C3 fragment with a C5 nitrogen-containing fragment. For instance, a fragment containing the ethenyl group could be coupled with a suitable piperidine precursor.

Precursor-Based Synthesis Routes

The synthesis of this compound can also be approached by utilizing specific precursor molecules that already contain the piperidine or a related heterocyclic ring.

Utilizing Pyridine Derivatives as Starting Materials

Pyridine and its derivatives are common precursors for the synthesis of piperidines. A three-step process starting from pyridine has been reported to produce various 3-substituted piperidines. nih.gov This involves:

Partial reduction of pyridine.

Rhodium-catalyzed asymmetric carbometalation to introduce a substituent at the 3-position.

A final reduction to yield the 3-substituted piperidine.

While not explicitly demonstrated for the ethenyl group, this methodology provides a framework for accessing 3-substituted piperidines from pyridine precursors.

A documented synthesis of a related compound, 3-pyridylacetic acid hydrochloride, starts from 3-vinylpyridine (B15099). masterorganicchemistry.com In this two-step process, 3-vinylpyridine is first reacted with morpholine (B109124) and sulfur, followed by hydrolysis with hydrochloric acid to yield the final product. masterorganicchemistry.com This highlights the use of a vinyl-substituted pyridine as a key intermediate.

Derivation from Hydroxypiperidine Analogues

An alternative strategy involves the dehydration of a 3-hydroxypiperidine (B146073) analogue. This approach requires the initial synthesis of N-protected 3-hydroxypiperidine.

The synthesis of the precursor, N-Boc-3-hydroxypiperidine, can be achieved from 3-hydroxypyridine (B118123) through a multi-step process involving N-benzylation, reduction of the pyridine ring, N-protection with a Boc group, and subsequent debenzylation.

Once the N-protected 3-hydroxypiperidine is obtained, the hydroxyl group can be eliminated to form the double bond. A common reagent for this type of dehydration is Martin's sulfurane, which is effective for converting secondary alcohols to alkenes. ambeed.comenamine.net The reaction proceeds under mild conditions. Following the dehydration to form N-Boc-3-ethenylpiperidine, the Boc group is removed under acidic conditions to yield 3-ethenylpiperidine.

Formation of the Hydrochloride Salt

The final step in the synthesis is the formation of the hydrochloride salt. This is a standard procedure for improving the stability and handling of amine compounds. Typically, the free base of 3-ethenylpiperidine is dissolved in a suitable organic solvent, such as diethyl ether or ethyl acetate. A solution of hydrogen chloride in the same or a compatible solvent is then added, leading to the precipitation of this compound. The resulting solid can then be collected by filtration and dried. A patent for the preparation of (R)-3-aminopiperidine hydrochloride describes a similar final step where the free base is reacted with hydrochloric acid in ethanol. nih.gov

Advanced Synthetic Techniques

Advanced synthetic techniques are pivotal in the efficient and stereoselective production of this compound. These methods move beyond classical approaches to offer greater control over the molecular architecture, particularly the chiral center at the 3-position of the piperidine ring.

Asymmetric Synthesis and Enantioselective Pathways

Asymmetric synthesis is a cornerstone in the preparation of enantiomerically enriched 3-ethenylpiperidine. These pathways are designed to create a specific stereoisomer, which is often essential for its intended applications.

Chiral induction is the process of transferring chirality from a chiral molecule to a prochiral substrate. In the context of 3-ethenylpiperidine synthesis, this can be achieved through various means, including the use of chiral catalysts or reagents that create a diastereomeric intermediate, thereby directing the stereochemical outcome of the reaction. A notable approach involves the asymmetric hydrogenation of 3-substituted pyridinium (B92312) salts. By employing a chiral catalyst, such as a rhodium-JosiPhos complex, in the presence of a base, N-benzylated 3-substituted pyridinium salts can be hydrogenated to the corresponding piperidines with high enantiomeric excess (ee) unimi.it. The base plays a crucial role in scavenging the generated acid and promoting the catalytic cycle unimi.it.

Another powerful method is the rhodium-catalyzed asymmetric reductive Heck reaction. nih.govsnnu.edu.cn This reaction can couple a vinyl boronic acid with a dihydropyridine (B1217469) derivative, such as phenyl pyridine-1(2H)-carboxylate, to furnish 3-vinyl-tetrahydropyridine. nih.govsnnu.edu.cn Subsequent reduction of the tetrahydropyridine (B1245486) yields the desired 3-vinylpiperidine. The enantioselectivity of this process is controlled by the chiral ligand coordinated to the rhodium center. nih.gov

A summary of representative chiral induction methods is presented below:

| Method | Catalyst/Reagent | Substrate | Product | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Rh-JosiPhos | N-benzyl-3-substituted pyridinium salt | N-benzyl-3-substituted piperidine | Up to 90% |

| Asymmetric Reductive Heck | [Rh(cod)OH]₂ / (S)-Segphos | Phenyl pyridine-1(2H)-carboxylate and vinyl boronic acid | 3-vinyl-tetrahydropyridine | High |

Enzymatic and biocatalytic methods offer a green and highly selective alternative for the synthesis of chiral compounds. These processes utilize enzymes as catalysts, which can operate under mild conditions and often exhibit exceptional stereoselectivity. catalysis.blog For the synthesis of chiral piperidines, transaminases are particularly relevant. For instance, (R)-3-aminopiperidine derivatives have been successfully prepared from 3-piperidinone derivatives using a transaminase catalyst. This enzymatic reductive amination provides high optical purity and can be performed on a large scale.

Kinetic resolution is another common biocatalytic strategy. In this approach, an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers. catalysis.blog Lipases are frequently used for the kinetic resolution of racemic alcohols and amines through selective acylation or hydrolysis. researchgate.net While a direct enzymatic synthesis or resolution for 3-ethenylpiperidine is not extensively documented, the principles of enzymatic kinetic resolution of racemic piperidine derivatives are well-established. researchgate.net For example, the enzymatic kinetic resolution of racemic 2-piperidineethanol (B17955) has been demonstrated, showcasing the potential of this approach for other substituted piperidines. researchgate.net

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. nih.gov After the desired stereocenter has been created, the auxiliary is removed. This strategy is widely used in asymmetric synthesis to produce enantiomerically pure compounds. nih.gov Oxazolidinones, for example, are well-known chiral auxiliaries that can be used in alkylation and aldol (B89426) reactions to set stereocenters with high diastereoselectivity. nih.gov In the synthesis of δ-lactams, oxazolidinones have been used as traceless chiral auxiliaries in an interrupted hydrogenation of substituted pyridines. nih.gov

Chiral ligands are crucial components of metal-catalyzed asymmetric reactions. They coordinate to the metal center and create a chiral environment that influences the stereoselectivity of the reaction. In the rhodium-catalyzed asymmetric synthesis of 3-substituted piperidines, the choice of the chiral phosphine (B1218219) ligand, such as JosiPhos or Segphos, is critical for achieving high enantioselectivity. unimi.itnih.gov These ligands create a chiral pocket around the metal, which dictates the facial selectivity of the substrate's approach.

Organometallic Chemistry in Synthesis

Organometallic chemistry provides powerful tools for the construction of carbon-carbon bonds and the functionalization of heterocyclic compounds like piperidine.

Organolithium reagents are highly reactive species that serve as potent nucleophiles and strong bases in organic synthesis. Their utility in the synthesis of substituted pyridines and piperidines is well-established. For instance, the addition of an organolithium reagent to a pyridine ring can be a key step in introducing a substituent. The reaction of methyllithium (B1224462) or phenyllithium (B1222949) with acetylpyridines has been studied, demonstrating the nucleophilic addition to the carbonyl group.

In a potential synthetic route to 3-ethenylpiperidine, an organolithium reagent could be used to introduce the vinyl group. For example, vinyllithium (B1195746) could theoretically be added to a suitable electrophilic precursor of the piperidine ring. However, the high reactivity of organolithium reagents necessitates careful control of reaction conditions to avoid side reactions. The reactivity of organolithium reagents can be modulated by the use of additives. For example, tetramethylethylenediamine (TMEDA) can enhance the reactivity of n-butyllithium.

A hypothetical reaction pathway is outlined below:

| Reagent | Substrate | Intermediate | Product |

|---|---|---|---|

| Vinyllithium | N-protected-3-piperidone | N-protected-3-hydroxy-3-vinylpiperidine | 3-Ethenylpiperidine (after dehydration and deprotection) |

The final conversion to this compound would involve the treatment of the free base with hydrochloric acid.

Transition Metal-Catalyzed Coupling Reactions

The construction of the carbon-carbon bond between the piperidine ring and the vinyl group is a critical step that can be efficiently achieved using transition metal catalysis. These methods often involve creating the C3-vinyl bond on a pyridine or dihydropyridine precursor, which is later reduced to the piperidine scaffold.

A notable strategy involves the rhodium-catalyzed asymmetric carbometalation of a dihydropyridine intermediate. This method allows for the introduction of a substituent at the 3-position with high levels of regio- and enantioselectivity. The process typically starts with the partial reduction of a pyridine derivative, followed by the key Rh-catalyzed reductive Heck-type reaction with a vinyl boronic acid. A final reduction step then yields the enantioenriched 3-substituted piperidine. nih.gov This multi-step sequence provides access to a diverse range of 3-piperidines with excellent functional group tolerance. nih.gov

Other established transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, Stille, and Sonogashira reactions, are powerful tools for forming C-C bonds. mdpi.com For instance, a Suzuki-Miyaura coupling reaction can be employed to vinylate a 3-halopyridine derivative using a palladium catalyst and a vinylboron reagent. mdpi.comresearchgate.net The resulting 3-vinylpyridine can then be hydrogenated to the target compound. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity, as these factors can be tuned to modify the electronic and steric properties of the catalytic system. mdpi.com

Table 1: Comparison of Selected Transition Metal-Catalyzed Coupling Strategies

| Reaction Type | Catalyst System (Example) | Substrates | Key Features |

|---|---|---|---|

| Asymmetric Carbometalation | [Rh(cod)(OH)]₂ / Chiral Ligand | Dihydropyridine, Vinyl Boronic Acid | High enantioselectivity; builds chiral center. nih.gov |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ or Pd/C | 3-Halopyridine, Potassium Vinyltrifluoroborate | Good functional group tolerance; can be performed with heterogeneous catalysts. mdpi.comresearchgate.net |

| Heck Reaction | Palladium Catalyst / Base | 3-Halopyridine, Ethylene | Does not require an organometallic reagent for the vinyl source. mdpi.com |

Catalytic Hydrogenation Reactions

Catalytic hydrogenation is essential for the synthesis of 3-ethenylpiperidine, as it is used to reduce a pyridine or tetrahydropyridine precursor to the saturated piperidine ring. This reduction can be accomplished through either homogeneous or heterogeneous catalysis. Hydrogenation reactions are typically exothermic, and the process involves the addition of two hydrogen atoms across double bonds. youtube.com

Homogeneous Catalysis

Homogeneous catalysts are soluble in the reaction medium, which can offer high selectivity under mild conditions. A key example is the regioselective hydrosilylation of pyridines catalyzed by titanocene (B72419) complexes like [Cp₂TiMe₂]. nih.gov In this process, a silane (B1218182) acts as the hydrogen source. The reaction proceeds through a postulated titanium-hydride intermediate, which facilitates the reduction of the pyridine ring. nih.gov This method is effective for pyridine and its substituted derivatives.

Heterogeneous Catalysis (e.g., Pd/C/H₂ reduction)

Heterogeneous catalysis is widely used in industrial processes due to the ease of catalyst separation and recovery. The most common system for pyridine reduction is palladium on carbon (Pd/C) with hydrogen gas (H₂). youtube.com This system effectively reduces the aromatic ring to a piperidine.

Alternatively, catalytic transfer hydrogenation offers a method where hydrogen is generated in situ from a donor molecule, avoiding the need for high-pressure H₂ gas. Triethylsilane (Et₃SiH) is an effective hydrogen donor in the presence of Pd/C for the reduction of various functional groups under mild, neutral conditions. researchgate.net The hydrogenation of nitrile precursors over Pd/C in a biphasic solvent system with acidic additives has also been studied, demonstrating the versatility of this catalyst. nih.gov While this specific example targeted a primary amine from a nitrile, the conditions and principles are relevant to the reduction of heterocyclic rings. nih.gov The activity of heterogeneous catalysts can sometimes be attributed to leached palladium species, indicating the catalyst may act as a reservoir for the active catalytic species in solution. researchgate.net

Table 2: Overview of Catalytic Hydrogenation Methods

| Catalysis Type | Catalyst Example | Hydrogen Source | Key Characteristics |

|---|---|---|---|

| Homogeneous | [Cp₂TiMe₂] | Phenylmethylsilane (PhMeSiH₂) | High regioselectivity; operates in a single phase. nih.gov |

| Heterogeneous | 10% Palladium on Carbon (Pd/C) | H₂ gas or Triethylsilane (Et₃SiH) | Catalyst is easily separated; robust and widely applicable; can use H₂ gas or a transfer agent. youtube.comresearchgate.netnih.gov |

Photoredox Catalysis in Vinyl Functionalization

Visible-light photoredox catalysis has emerged as a powerful strategy for creating new chemical bonds under mild conditions. acs.org This approach utilizes a photocatalyst, typically an iridium or ruthenium complex, that becomes a potent oxidant or reductant upon absorbing light. This allows for the generation of radical intermediates that can participate in a variety of chemical transformations, including the functionalization of C-H bonds. acs.orgnih.govnih.gov

Single-Electron Transfer (SET) Processes

The core mechanism of many photoredox reactions is a single-electron transfer (SET) process. For instance, in the α-vinylation of N-aryl amines, an excited-state iridium(III) photocatalyst, [*Ir(III)], is a strong oxidant capable of abstracting an electron from the amine. acs.org This generates an α-amino radical, a versatile intermediate that can be trapped by a radical acceptor, such as a vinyl sulfone, to forge the new carbon-carbon bond. acs.org

While direct SET is common, other pathways exist. For unactivated alkyl halides, a halogen-atom transfer (XAT) mechanism may be operative. In this pathway, the photocatalyst first engages in an SET event with an amine to generate an α-aminoalkyl radical. This radical is a powerful halogen abstractor that then generates the desired alkyl radical from the halide precursor. acs.org These SET-initiated processes provide a route to functionalize piperidines by activating C-H bonds to form radical intermediates that can be coupled with vinylating agents. nih.govnih.gov

Oxidative Decarboxylation Strategies

Oxidative decarboxylation is another powerful strategy within photoredox catalysis for generating radical intermediates from readily available carboxylic acids. princeton.edu Carboxylic acids are ubiquitous and stable, making them ideal starting materials. princeton.edunih.gov In this approach, the photocatalyst initiates a process where a carboxylic acid is oxidized, leading to the loss of carbon dioxide and the formation of a carbon-centered radical.

This strategy has been successfully applied to a range of transformations, including decarboxylative vinylation. princeton.edu By starting with a suitable piperidine-3-carboxylic acid derivative, this method could provide a direct route to 3-ethenylpiperidine. The radical generated after decarboxylation would be positioned at the C3 of the piperidine ring, ready to be trapped by a vinylating agent. This method represents a modern and efficient way to convert biomass-derived or synthetic carboxylic acids into more complex molecules. princeton.edunih.gov

Synergistic Catalysis Principles

Synergistic catalysis, a powerful strategy in which two or more catalysts work in concert to promote a single transformation with enhanced efficiency and selectivity, offers promising avenues for the synthesis of 3-ethenylpiperidine. While direct literature on the application of synergistic catalysis to the synthesis of this compound is limited, the principles can be applied to key steps, such as the hydrogenation of a 3-vinylpyridine precursor.

In a hypothetical synergistic system for the hydrogenation of 3-vinylpyridine, one catalyst could activate the pyridine ring, making it more susceptible to reduction, while a second catalyst facilitates the selective hydrogenation of the ring without affecting the vinyl group. For instance, a Lewis acid catalyst could coordinate to the nitrogen atom of the pyridine, increasing its electrophilicity. Simultaneously, a transition metal catalyst, such as one based on rhodium or iridium, could mediate the transfer of hydrogen to the activated ring. chemrxiv.orggoogle.com This dual activation can lead to milder reaction conditions and improved selectivity compared to traditional single-catalyst systems.

A recent study on the dehydrogenation of nitrogen heterocycles highlighted the role of Pd⁰–Pdδ+ synergistic catalysis, where different electronic states of palladium work together to facilitate the reaction. google.com A similar concept could be envisioned for the hydrogenation of 3-vinylpyridine, where different metal sites on a supported catalyst could synergistically activate both the substrate and hydrogen.

Continuous Flow Synthesis Adaptations

Continuous flow chemistry has emerged as a valuable tool for the synthesis of fine chemicals and pharmaceuticals, offering advantages such as improved safety, scalability, and process control. The adaptation of synthetic routes for this compound to continuous flow systems can address challenges associated with traditional batch processing, particularly for energetic reactions like hydrogenation.

The catalytic hydrogenation of 3-vinylpyridine to 3-ethenylpiperidine is a key transformation that can be significantly improved using flow technology. In a typical setup, a solution of the 3-vinylpyridine precursor would be continuously passed through a heated and pressurized reactor containing a packed bed of a heterogeneous catalyst. This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher conversions and selectivities. Furthermore, the use of a packed-bed reactor simplifies catalyst separation and reuse.

Studies on the continuous flow hydrogenation of other pyridine derivatives have demonstrated the feasibility and benefits of this approach. For example, the hydrogenation of various substituted pyridines has been successfully carried out using H-Cube® flow reactors, showcasing the potential for safe and efficient large-scale production.

Optimization of Synthetic Pathways

The optimization of synthetic routes is crucial for the efficient and cost-effective production of this compound. This involves a detailed investigation of reaction conditions, strategies to enhance yield and selectivity, and techniques to improve the purity of the final product.

Reaction Condition Studies (e.g., Temperature, Solvent Effects, Atmosphere)

The conditions under which a reaction is performed can have a profound impact on its outcome. For the synthesis of 3-ethenylpiperidine, particularly through the hydrogenation of 3-vinylpyridine, a systematic study of various parameters is essential.

Temperature: The reaction temperature can influence both the rate of reaction and the selectivity. For the hydrogenation of pyridines, higher temperatures generally lead to faster reaction rates. However, excessively high temperatures can promote side reactions, such as the reduction of the vinyl group or decomposition of the product. Finding the optimal temperature is therefore a balance between achieving a reasonable reaction rate and maintaining high selectivity.

Solvent Effects: The choice of solvent can affect the solubility of the reactants and catalyst, as well as the stability of intermediates. For the hydrogenation of pyridines, acidic solvents like acetic acid are often used to activate the pyridine ring towards reduction. google.com However, the use of more benign solvents is an area of active research.

Atmosphere: The pressure of the hydrogen atmosphere is a critical parameter in hydrogenation reactions. Higher pressures generally lead to faster reaction rates and can influence the stereochemical outcome of the reaction. The optimal pressure will depend on the specific catalyst and substrate being used.

A study on the palladium-catalyzed synthesis of 2-piperidones highlighted the importance of Brønsted acids and the choice of solvent, with a combination of THF and water providing the best results. researchgate.net Similar systematic screening of conditions would be beneficial for optimizing the synthesis of 3-ethenylpiperidine.

Yield and Selectivity Enhancement Strategies

Maximizing the yield of the desired product while minimizing the formation of byproducts is a primary goal in synthetic chemistry. For the synthesis of 3-ethenylpiperidine, several strategies can be employed to enhance yield and selectivity.

One of the main challenges in the hydrogenation of 3-vinylpyridine is the selective reduction of the pyridine ring without affecting the vinyl group. The choice of catalyst is paramount in achieving this selectivity. Catalysts based on rhodium and iridium have shown promise for the selective hydrogenation of the pyridine ring. chemrxiv.orggoogle.com

The use of a chiral auxiliary attached to the pyridine nitrogen can direct the hydrogenation to occur from a specific face of the molecule, leading to an enantiomerically enriched product. This approach has been successfully used in the asymmetric hydrogenation of substituted pyridines.

A chemo-enzymatic approach, combining chemical synthesis with biocatalysis, has been demonstrated for the asymmetric dearomatization of activated pyridines to produce substituted piperidines with high stereoselectivity. nih.gov This strategy could potentially be adapted for the synthesis of chiral 3-ethenylpiperidine.

Purity Profile Improvement Techniques

Obtaining this compound with a high degree of purity is essential for its intended applications. The final step in the synthesis is typically the formation of the hydrochloride salt, which often aids in purification through crystallization. wipo.int

Common impurities in the synthesis of 3-ethenylpiperidine can include unreacted starting materials, byproducts from the hydrogenation step (e.g., 3-ethylpiperidine), and residual catalyst. Several techniques can be employed to remove these impurities.

Crystallization: Recrystallization of the final hydrochloride salt from a suitable solvent or solvent mixture is a powerful technique for removing impurities. The choice of solvent is critical and may require screening of various options to achieve optimal purification.

Chromatography: For challenging separations, chromatographic techniques such as column chromatography can be employed. While often used at the laboratory scale, preparative high-performance liquid chromatography (HPLC) can be used for larger quantities.

Distillation: If the free base, 3-ethenylpiperidine, is a liquid, distillation can be an effective method for purification before the salt formation step.

A patent for the preparation of high-purity piperidine describes a method involving the formation of a salt with CO2, filtration, and subsequent liberation of the free base, highlighting the utility of salt formation in purification.

Chemical Reactivity and Transformation Studies of 3 Ethenylpiperidine Hydrochloride

Reactivity of the Ethenyl Moiety

The ethenyl group is an alkene, and as such, it is susceptible to a variety of addition reactions. The electron density of the double bond makes it a nucleophile, ready to react with electrophiles. However, the proximity of the nitrogen atom in the piperidine (B6355638) ring can modulate this reactivity, either through electronic effects or by directing the approach of reagents, especially when the nitrogen is part of a protecting group.

Alkene addition reactions are characteristic of the ethenyl group and represent a primary pathway for the functionalization of 3-ethenylpiperidine hydrochloride.

Electrophilic addition reactions are fundamental to alkene chemistry. illinois.edu In these reactions, an electrophile adds to the double bond, breaking the pi (π) bond and leading to the formation of two new sigma (σ) bonds. wikipedia.org The reaction is initiated by the attack of the electron-rich π bond of the alkene on an electrophilic species. illinois.edu This process typically proceeds through a carbocation intermediate, the stability of which often dictates the regioselectivity of the addition, following Markovnikov's rule. researchgate.net For 3-ethenylpiperidine, the nitrogen atom's electronic influence, especially when N-protected, can affect the stability of the intermediate carbocation and thus the reaction's outcome.

Common electrophilic additions include the addition of hydrogen halides (HX), halogens (X₂), and water in the presence of an acid catalyst. The regioselectivity of these reactions with unsymmetrical alkenes like 3-ethenylpiperidine is a key consideration.

Table 1: Examples of Electrophilic Addition Reactions on Alkenes

| Reagent | Product Type | Regioselectivity |

| HBr | Alkyl Halide | Markovnikov |

| Cl₂ in CCl₄ | Vicinal Dihalide | Anti-addition |

| H₃O⁺ | Alcohol | Markovnikov |

This table represents the expected outcomes based on general principles of electrophilic additions to alkenes.

Hydroboration-oxidation is a two-step reaction that converts an alkene into an alcohol. nih.govmasterorganicchemistry.com This reaction is notable for its anti-Markovnikov regioselectivity, meaning the hydroxyl group adds to the less substituted carbon of the double bond. nih.govmasterorganicchemistry.com The reaction is also stereospecific, proceeding via a syn-addition, where the hydrogen and the hydroxyl group are added to the same face of the alkene. nih.gov

In the context of piperidine derivatives, studies on 2-(2'-alkenyl)-piperidines have shown that the hydroboration can be directed by the nitrogen atom, especially when it is part of a borane (B79455) complex, leading to high regiocontrol. nih.gov For a terminal alkene, this directed hydroboration can favor the formation of a secondary alcohol. nih.gov A similar directing effect and high regioselectivity would be expected for N-protected 3-ethenylpiperidine, leading to the formation of 2-(piperidin-3-yl)ethanol.

The reaction proceeds in two distinct steps:

Hydroboration: The alkene reacts with borane (BH₃), often in the form of a complex with tetrahydrofuran (B95107) (THF). The boron atom adds to the less sterically hindered carbon of the double bond, and a hydrogen atom adds to the more substituted carbon in a concerted, syn-addition. masterorganicchemistry.com

Oxidation: The resulting organoborane is then oxidized, typically with hydrogen peroxide (H₂O₂) in a basic solution, to replace the boron atom with a hydroxyl group. nih.gov

Table 2: Hydroboration-Oxidation of Alkenes

| Step | Reagents | Key Features |

| 1. Hydroboration | BH₃·THF | Anti-Markovnikov, Syn-addition |

| 2. Oxidation | H₂O₂, NaOH | Retention of stereochemistry |

This table outlines the general conditions and outcomes for the hydroboration-oxidation of alkenes.

Epoxidation is the reaction of an alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form an epoxide (an oxirane). masterorganicchemistry.comorganic-chemistry.org This reaction is a concerted process where an oxygen atom is transferred from the peroxy acid to the alkene double bond. youtube.com The reaction is stereospecific, meaning that the stereochemistry of the starting alkene is retained in the epoxide product. masterorganicchemistry.com For example, a cis-alkene will yield a cis-epoxide, and a trans-alkene will yield a trans-epoxide. masterorganicchemistry.com

In the case of 3-ethenylpiperidine, particularly when the nitrogen is protected, the epoxidation of the ethenyl group would lead to the formation of 3-(oxiran-2-yl)piperidine. The stereoselectivity of the epoxidation can be influenced by the presence of chiral auxiliaries on the nitrogen atom or by using chiral epoxidation catalysts.

Table 3: Common Reagents for Alkene Epoxidation

| Reagent | Abbreviation | Characteristics |

| meta-Chloroperoxybenzoic acid | m-CPBA | Commonly used, stable solid |

| Peroxyacetic acid | Used in industrial applications | |

| Magnesium monoperoxyphthalate | MMPP | A safer alternative to m-CPBA |

This table lists common peroxy acids used for the epoxidation of alkenes.

Free-radical addition reactions provide an alternative pathway for the functionalization of the ethenyl group, often with regioselectivity opposite to that of electrophilic additions (anti-Markovnikov). wikipedia.org These reactions are initiated by a radical species and proceed via a chain mechanism involving initiation, propagation, and termination steps. wikipedia.org

A well-known example is the anti-Markovnikov addition of hydrogen bromide (HBr) in the presence of peroxides. wikipedia.org Another significant radical addition is the thiol-ene reaction, where a thiol (R-SH) adds across the double bond, initiated by light or a radical initiator. nih.gov This reaction is highly efficient and follows an anti-Markovnikov regioselectivity. nih.gov

Furthermore, the ethenyl group of 3-ethenylpiperidine can undergo radical polymerization. Studies on the nitroxide-mediated radical polymerization of 3-vinylpyridine (B15099), a closely related compound, have demonstrated that controlled polymerization can be achieved, yielding polymers with low polydispersity. cmu.edu This suggests that this compound, after deprotonation and suitable N-protection, could serve as a monomer in radical polymerization processes. cmu.edu

Table 4: Radical Addition Reactions

| Reaction | Initiator | Regioselectivity |

| HBr addition | Peroxides (ROOR) | Anti-Markovnikov |

| Thiol-ene reaction | UV light, AIBN | Anti-Markovnikov |

| Radical Polymerization | Thermal or photoinitiators | Head-to-tail linkage |

This table summarizes key aspects of radical addition reactions involving alkenes.

The ethenyl group of 3-ethenylpiperidine can act as a dienophile in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. rsc.orgrsc.org In this reaction, a conjugated diene reacts with a dienophile (the alkene) to form a six-membered ring. rsc.org The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups.

For 3-vinylpyridine, a close analog of 3-ethenylpiperidine, thermal Diels-Alder reactions are often inefficient. However, the use of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), can significantly promote the reaction, leading to higher yields and improved regioselectivity. cmu.edu The Lewis acid coordinates to the nitrogen atom of the pyridine (B92270) ring, which electronically activates the vinyl group, making it a more reactive dienophile. cmu.edu A similar activation strategy would be applicable to N-protected 3-ethenylpiperidine derivatives. For instance, an N-phenylsulfonyl group can also enhance the dienophile's reactivity. rsc.org

Table 5: Lewis Acid Promoted Diels-Alder Reaction of Vinylazaarenes

| Dienophile | Diene | Lewis Acid | Yield (%) |

| N-Boc-3-vinylpyridine | 2,3-Dimethyl-1,3-butadiene | BF₃·OEt₂ | 85 |

| 3-Vinylpyridine | Isoprene | BF₃·OEt₂ | 76 |

| 3-Vinylpyridine | 1,3-Cyclohexadiene | BF₃·OEt₂ | 91 |

Data adapted from a study on vinylazaarenes, demonstrating the effectiveness of Lewis acid promotion in Diels-Alder reactions. cmu.edu

Stereochemical Control in Alkene Transformations

The orientation of atoms in the products of a chemical reaction is a critical aspect of chemical synthesis. In the context of this compound, the reactions of the vinyl group can proceed with varying degrees of stereochemical control, influencing the regioselectivity and stereoselectivity of the final product.

The addition of reagents to the asymmetrical vinyl group of 3-ethenylpiperidine can result in two different constitutional isomers, a phenomenon known as regioselectivity. The outcome is generally governed by either Markovnikov's rule or anti-Markovnikov selectivity, depending on the reaction mechanism.

Markovnikov Addition: In reactions proceeding through a carbocation intermediate, such as the addition of hydrogen halides, the electrophile (typically a proton) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. This leads to the formation of the more stable carbocation on the carbon adjacent to the piperidine ring. The subsequent attack of the nucleophile at this position yields the Markovnikov product.

Anti-Markovnikov Addition: Conversely, reactions like hydroboration-oxidation follow an anti-Markovnikov pathway. wvu.eduwikipedia.orgmasterorganicchemistry.com In this two-step process, the boron atom of the borane reagent adds to the less substituted carbon of the vinyl group, and the hydrogen atom adds to the more substituted carbon. wvu.eduwikipedia.org Subsequent oxidation replaces the boron atom with a hydroxyl group, resulting in the alcohol at the terminal carbon of the original ethylidene group. wvu.edumasterorganicchemistry.com This regioselectivity is a key feature of the hydroboration-oxidation reaction. wvu.eduwikipedia.org

A summary of expected regiochemical outcomes for the vinyl group of this compound is presented below:

| Reaction | Reagent(s) | Expected Major Product | Regioselectivity |

| Hydrohalogenation | H-X (e.g., H-Br) | 3-(1-Haloethyl)piperidine | Markovnikov |

| Acid-Catalyzed Hydration | H₃O⁺ | 3-(1-Hydroxyethyl)piperidine | Markovnikov |

| Hydroboration-Oxidation | 1. BH₃•THF 2. H₂O₂, NaOH | 3-(2-Hydroxyethyl)piperidine | Anti-Markovnikov wvu.eduwikipedia.orgmasterorganicchemistry.com |

Stereoselectivity in alkene reactions refers to the preferential formation of one stereoisomer over another. The two primary modes of addition to the vinyl group are syn and anti addition.

Syn Addition: In syn addition, both new substituents add to the same face of the double bond. A notable example is hydroboration, where the boron and hydrogen atoms add to the same side of the vinyl group in a concerted step. wikipedia.org Similarly, dihydroxylation using osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄) results in the syn addition of two hydroxyl groups across the double bond, forming a vicinal diol. libretexts.orglibretexts.org The Upjohn dihydroxylation, which uses a catalytic amount of OsO₄ with a co-oxidant like N-methylmorpholine N-oxide (NMO), also proceeds via syn addition. wikipedia.org

The stereochemical outcomes of key addition reactions to the vinyl group of 3-ethenylpiperidine are summarized in the following table:

| Reaction | Reagent(s) | Stereochemistry | Product |

| Hydroboration | BH₃ | Syn | Organoborane intermediate |

| Dihydroxylation | OsO₄, NMO | Syn | 3-(1,2-Dihydroxyethyl)piperidine (as a mixture of diastereomers) wikipedia.org |

| Epoxidation followed by Hydrolysis | 1. mCPBA 2. H₃O⁺ | Anti | 3-(1,2-Dihydroxyethyl)piperidine (as a mixture of diastereomers) libretexts.orglibretexts.org |

Given that this compound is a chiral molecule (the piperidine ring contains a stereocenter at the point of attachment of the vinyl group), reactions at the vinyl group can lead to the formation of diastereomers. Furthermore, the use of chiral reagents or catalysts can induce enantioselectivity, favoring the formation of one enantiomer over the other.

Enantioselective Reactions: Asymmetric catalysis provides a powerful tool for controlling enantioselectivity. For instance, the Sharpless asymmetric dihydroxylation, which utilizes chiral ligands in conjunction with osmium tetroxide, can achieve high enantiomeric excesses in the dihydroxylation of vinyl groups. rsc.org Similarly, enantioselective epoxidation methods, such as the Jacobsen-Katsuki epoxidation, could be employed to form a specific enantiomer of the corresponding epoxide. organic-chemistry.org Rhodium-catalyzed asymmetric carbometalation has been used to create enantioenriched 3-substituted tetrahydropyridines, which are precursors to chiral 3-substituted piperidines. nih.gov

Diastereoselective Reactions: The existing stereocenter in 3-ethenylpiperidine can influence the stereochemical outcome of reactions at the vinyl group, leading to diastereoselectivity. The approach of the reagent to the double bond can be sterically hindered by the piperidine ring, leading to the preferential formation of one diastereomer. The extent of this diastereoselectivity would depend on the specific reaction conditions and the nature of the reagent. For instance, a diastereoselective reaction has been developed to construct polycyclic spiroindolines with excellent diastereoselectivity. wvu.edu

Functional Group Interconversions of the Vinyl Group

The vinyl group of this compound is a versatile functional handle that can be transformed into a variety of other functional groups.

The carbon-carbon double bond of the vinyl group can be readily reduced to a single bond through catalytic hydrogenation. This reaction typically involves treating the compound with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). The reaction is generally highly efficient and results in the formation of 3-ethylpiperidine (B83586) hydrochloride. Given the presence of the piperidine ring, which itself can be formed by the hydrogenation of pyridine, selective hydrogenation of the vinyl group without affecting the ring is a key consideration. chemrxiv.org Iridium-catalyzed ionic hydrogenation has been shown to be effective for the reduction of pyridines to piperidines, highlighting the advanced methods available for such transformations. chemrxiv.org

The double bond of the vinyl group can be cleaved under oxidative conditions, leading to the formation of carbonyl compounds. The specific products depend on the reagents and reaction conditions used. masterorganicchemistry.com

Ozonolysis: Treatment of this compound with ozone (O₃) followed by a workup with a reducing agent (e.g., dimethyl sulfide, DMS) will cleave the double bond to yield 3-formylpiperidine and formaldehyde. If an oxidative workup (e.g., with hydrogen peroxide, H₂O₂) is used, the resulting aldehyde will be oxidized to a carboxylic acid, yielding 3-carboxypiperidine. masterorganicchemistry.com

Permanganate Oxidation: Strong oxidation with hot, concentrated potassium permanganate (KMnO₄) will also cleave the double bond and oxidize the resulting fragments. This would be expected to convert the vinyl group into a carboxylic acid at the piperidine ring, forming 3-carboxypiperidine, while the terminal carbon is oxidized to carbon dioxide.

A summary of the expected products from the oxidative cleavage of the vinyl group is provided below:

| Reaction | Reagent(s) | Expected Product(s) |

| Ozonolysis (Reductive Workup) | 1. O₃ 2. DMS | 3-Formylpiperidine + Formaldehyde |

| Ozonolysis (Oxidative Workup) | 1. O₃ 2. H₂O₂ | 3-Carboxypiperidine + Carbon Dioxide |

| Strong Oxidation | Hot, conc. KMnO₄ | 3-Carboxypiperidine + Carbon Dioxide |

Reactivity of the Piperidine Nitrogen

The nitrogen atom within the piperidine ring of this compound is a key site for chemical modification. Its nucleophilic character allows for a variety of reactions that are fundamental to the synthesis of more complex molecules.

N-Alkylation and N-Acylation Reactions

The secondary amine in this compound is amenable to N-alkylation and N-acylation reactions. These transformations are crucial for introducing a wide range of substituents onto the nitrogen atom, thereby modifying the compound's steric and electronic properties.

N-Alkylation typically involves the reaction of the piperidine with an alkyl halide in the presence of a base to neutralize the hydrogen halide formed during the reaction. The choice of base and solvent is critical to control the extent of alkylation and to avoid potential side reactions.

N-Acylation introduces an acyl group to the nitrogen atom, forming an amide. This is commonly achieved by treating the piperidine with an acyl chloride or an acid anhydride (B1165640). These reactions are often rapid and can be performed under mild conditions.

| Reaction Type | Reagent Class | Product Class |

| N-Alkylation | Alkyl Halides (e.g., R-X) | N-Alkyl-3-ethenylpiperidine |

| N-Acylation | Acyl Halides (e.g., RCOCl) | N-Acyl-3-ethenylpiperidine |

No specific research findings on the N-alkylation and N-acylation of this compound were available in the searched literature. The information provided is based on general principles of amine reactivity.

Protecting Group Strategies (e.g., N-Boc)

In multi-step syntheses, it is often necessary to temporarily block the reactivity of the piperidine nitrogen to prevent it from interfering with reactions at other sites in the molecule. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its ease of introduction and removal under specific conditions.

The protection of the piperidine nitrogen with a Boc group is typically accomplished by reacting 3-ethenylpiperidine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base such as triethylamine (B128534) or sodium bicarbonate. This reaction yields the N-Boc protected derivative, which is stable to a wide range of reaction conditions, including those that are nucleophilic or basic.

The removal of the Boc group, or deprotection, is generally achieved under acidic conditions, for instance, with trifluoroacetic acid (TFA) in a solvent like dichloromethane, or with hydrochloric acid in an organic solvent. This process regenerates the secondary amine, allowing for further transformations at the nitrogen atom.

| Step | Reagent | Key Feature |

| Protection | Di-tert-butyl dicarbonate (Boc₂O) | Forms a stable carbamate |

| Deprotection | Trifluoroacetic acid (TFA) or HCl | Cleavage under acidic conditions |

While general principles of N-Boc protection are well-established, specific examples and detailed research findings for this compound were not found in the public domain.

Intermolecular and Intramolecular Reaction Dynamics

The presence of both a nucleophilic nitrogen and a reactive ethenyl group within the same molecule allows for the possibility of interesting intermolecular and intramolecular reactions.

Intermolecular reactions could involve the piperidine nitrogen of one molecule reacting with the ethenyl group of another, potentially leading to dimerization or polymerization under certain conditions.

Intramolecular reactions , or cyclizations, are also a possibility. For instance, under appropriate catalytic conditions, the piperidine nitrogen could potentially add across the double bond of the ethenyl group, leading to the formation of a bicyclic system. The feasibility and outcome of such reactions would be highly dependent on factors such as the catalyst used, reaction temperature, and the conformation of the piperidine ring.

Specific studies detailing the intermolecular and intramolecular reaction dynamics of this compound were not identified in the available literature.

Applications of 3 Ethenylpiperidine Hydrochloride in Advanced Organic Synthesis

Building Block in Complex Molecule Synthesis

In chemical synthesis, building blocks are relatively simple molecules that can be combined to create more complex structures. 3-Ethenylpiperidine hydrochloride fits this description perfectly, offering both a robust heterocyclic core and a reactive alkene functionality. The vinyl group is particularly useful as it can participate in numerous carbon-carbon bond-forming reactions.

One of the most powerful of these reactions is the Diels-Alder reaction, a concerted cycloaddition between a conjugated diene and a dienophile (in this case, the vinyl group) to form a six-membered ring. wikipedia.orgmasterorganicchemistry.comlibretexts.org This reaction allows for the rapid construction of bicyclic and polycyclic systems with a high degree of stereochemical control. While vinyl groups can act as dienophiles, their reactivity is often influenced by activating groups. masterorganicchemistry.com For instance, studies on vinylazaarenes have shown that Lewis acid promotion can facilitate Diels-Alder reactions, although in one study, 3-vinylpyridine (B15099) was found to be unreactive under the tested conditions, unlike its 2- and 4-vinyl counterparts, highlighting the nuanced reactivity of such substrates. nih.govresearchgate.net

Another key transformation is the Heck reaction, a palladium-catalyzed coupling of an alkene with an aryl or vinyl halide. libretexts.org An intramolecular Heck reaction, where the halide and the alkene are part of the same molecule, is a powerful tool for constructing cyclic and polycyclic compounds. wikipedia.orgchim.itprinceton.edu A molecule derived from 3-ethenylpiperidine could undergo such a reaction to forge complex ring systems, including those containing challenging quaternary carbon centers. chim.it

Intermediate in Active Pharmaceutical Ingredient (API) Synthesis

The piperidine (B6355638) ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. nih.govnih.govnih.gov Consequently, functionalized piperidines like this compound are important intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs).

Precursor for Drug Development

A precursor is a compound that participates in a chemical reaction that produces another compound. In drug development, precursors are the foundational molecules that are chemically modified in one or more steps to yield the final API. The utility of this compound as a precursor stems from the ability to chemically transform the vinyl group into a wide range of other functional groups, allowing for the exploration of structure-activity relationships (SAR) to optimize the therapeutic properties of a lead compound. The potential pharmacological properties of derivatives can be diverse, and the specific modifications made to a precursor are key to achieving the desired biological effect. nih.govmdpi.com

Synthesis of Neurological Disease Therapeutics

Piperidine derivatives are integral to many drugs targeting the central nervous system, including treatments for neurological and psychiatric disorders. nih.gov For example, important antipsychotic agents like Preclamol and the anticonvulsant drug Tiagabine feature a chiral 3-substituted piperidine core. nih.govorganic-chemistry.org While modern asymmetric syntheses for these types of molecules often start from pyridine (B92270) derivatives and employ methods like rhodium-catalyzed asymmetric reductive Heck reactions, the demand for diverse piperidine building blocks remains high. nih.govorganic-chemistry.org The development of novel piperidine-based compounds is an active area of research for treating complex neurodegenerative conditions such as Alzheimer's disease. nih.gov

Role in Natural Product Synthesis (e.g., Aloperine)

The synthesis of complex natural products provides a rigorous test for any synthetic methodology. The quinolizidine (B1214090) alkaloid (+)-aloperine, a molecule with a range of reported biological activities, features a complex, fused piperidine-containing core. researchgate.net Its intricate structure has made it a target for total synthesis by several research groups. One of the key enantioselective total syntheses of (+)-aloperine, developed by the Larry E. Overman group, proceeds from commercially available 3-hydroxypiperidine (B146073) hydrochloride. acs.org This highlights the importance of simple, chiral piperidine derivatives in accessing complex molecular architectures. Another synthetic strategy developed by the same group toward aloperine (B1664794) utilized an intramolecular Diels-Alder reaction where the reactive partners were connected by a nitrogen-bound silicon tether, showcasing an advanced application of cycloaddition chemistry in natural product synthesis. acs.org

Design and Synthesis of Piperidine-Containing Scaffolds

A molecular scaffold is the core structure of a molecule to which various functional groups can be attached. The design and synthesis of novel scaffolds are central to drug discovery, as they allow chemists to explore new regions of chemical space. The piperidine ring is a highly valued scaffold due to its conformational properties and its ability to engage in favorable interactions with biological targets. nih.govmdpi.com

The vinyl group of 3-ethenylpiperidine makes it an attractive starting point for generating libraries of diverse piperidine-containing scaffolds. As mentioned, cycloaddition reactions like the Diels-Alder reaction can be used to build fused ring systems. wikipedia.org Additionally, the vinyl group can undergo other transformations such as hydroboration-oxidation, epoxidation, or ozonolysis to introduce different functionalities, further expanding the range of accessible molecular architectures. The development of new synthetic methods to functionalize pyridines and piperidines remains a key area of research, aiming to provide more efficient and modular routes to medicinally relevant scaffolds. researchgate.net

Contributions to Chiral Synthesis Methodologies

Many modern pharmaceuticals are chiral, meaning they exist as a single enantiomer. Therefore, the development of synthetic methods that can control stereochemistry is of paramount importance. The vinyl group in 3-ethenylpiperidine is a prochiral center, making it an ideal substrate for developing and testing new asymmetric reactions.

Key chiral synthesis methodologies that could be applied to 3-ethenylpiperidine include:

Asymmetric Heck Reaction: The intramolecular Heck reaction has been developed into a powerful asymmetric transformation, capable of creating tertiary and quaternary stereocenters with high enantioselectivity, often using chiral phosphine (B1218219) ligands like BINAP. chim.itprinceton.eduuwindsor.ca

Asymmetric Hydroboration: The hydroboration of the vinyl group with a chiral borane (B79455) reagent, followed by oxidation, can produce a chiral alcohol with high enantiomeric purity. This is a classic and reliable method in asymmetric synthesis.

Asymmetric Cycloadditions: The vinyl group can participate as a dienophile in asymmetric Diels-Alder reactions or as one partner in [2+2] photocycloadditions, which can be rendered enantioselective through the use of chiral catalysts. nih.govresearchgate.netmdpi.com

The development of such catalytic asymmetric reactions is crucial for the efficient synthesis of enantiomerically pure piperidine-containing drugs. nih.gov

Derivatives and Analogues of 3 Ethenylpiperidine in Research

Structural Modifications of the Ethenyl Moiety

The reactivity of the vinyl group in 3-ethenylpiperidine offers a prime site for structural elaboration, allowing for the introduction of various substituents and the extension of the alkene chain.

Vinyl-substituted Derivatives

The synthesis of derivatives with substitutions on the vinyl group can be effectively achieved through palladium-catalyzed cross-coupling reactions, such as the Heck reaction. wikipedia.orgorganic-chemistry.org This reaction allows for the arylation or vinylation of the ethenyl moiety. For instance, the coupling of an N-protected 3-ethenylpiperidine with an aryl halide can yield 3-(2-arylvinyl)piperidine derivatives. A notable example is the synthesis of 3-(2-phenylvinyl)piperidine.

The general scheme for a Heck coupling reaction involving an N-protected 3-ethenylpiperidine is as follows:

Scheme 1: Heck coupling reaction for the synthesis of a vinyl-substituted 3-ethenylpiperidine derivative.

This methodology provides access to a range of derivatives where the electronic and steric properties of the vinyl group are systematically altered.

Extended Alkene Chain Analogues

Analogues of 3-ethenylpiperidine with longer alkene chains, such as 3-allylpiperidine or 3-butenylpiperidine, are of interest for exploring the impact of chain length on biological activity and for providing handles for further chemical transformations. The synthesis of these analogues can be approached through various methods, including the alkylation of a suitable piperidine (B6355638) precursor with an appropriate alkenyl halide.

A general synthetic strategy involves the reaction of a piperidine derivative with an extended alkenyl halide:

Scheme 2: Synthesis of an extended alkene chain analogue of 3-ethenylpiperidine.

While specific literature on the detailed synthesis of 3-allylpiperidine and 3-butenylpiperidine is not abundant, the principles of nucleophilic substitution on piperidine nitrogen or the use of organometallic reagents with piperidine-based electrophiles are established synthetic routes. organic-chemistry.org

Piperidine Ring Modifications

Alterations to the piperidine ring itself, including the introduction of stereocenters and various substituents, have been a major focus of research to create a diverse chemical space of 3-ethenylpiperidine analogues.

Stereoisomers and Enantiopure Analogues

The synthesis of enantiomerically pure 3-substituted piperidines is a significant area of research due to the often stereospecific nature of biological interactions. nih.govorganic-chemistry.orgresearchgate.net Asymmetric synthesis of (R)- and (S)-3-ethenylpiperidine can be achieved through several strategies, including the use of chiral catalysts and auxiliaries. libretexts.org

One approach involves the rhodium-catalyzed asymmetric reductive Heck reaction of vinyl boronic acids with a dihydropyridine (B1217469) precursor, which can furnish enantiomerically enriched 3-vinyl-tetrahydropyridines that are subsequently reduced to the desired piperidine enantiomer. nih.govorganic-chemistry.org

Another strategy is the use of chiral phosphoric acids to catalyze intramolecular aza-Michael cyclizations of precursors that lead to enantiomerically enriched piperidine rings. The development of such methods allows for the preparation of specific stereoisomers of 3-ethenylpiperidine for further investigation.

Substituted Piperidine Ring Systems

The piperidine ring of 3-ethenylpiperidine can be functionalized at various positions to introduce new chemical properties.

N-Substituted Derivatives: The nitrogen atom of the piperidine ring is a common site for modification. N-acylation, for example, can be readily achieved by reacting 3-ethenylpiperidine with an acyl chloride or anhydride (B1165640) to form the corresponding amide. researchgate.net This modification can influence the compound's polarity, basicity, and pharmacokinetic properties. An example is the synthesis of (E)-3-Phenyl-1-(piperidin-1-yl)prop-2-en-1-one, where the piperidine nitrogen is acylated with a cinnamoyl group. nist.govnist.gov

C-Substituted Derivatives: Introduction of substituents onto the carbon framework of the piperidine ring can be achieved through various synthetic routes. For instance, the synthesis of 4-hydroxy-3-substituted piperidines has been reported, which could be adapted to produce 4-hydroxy-3-ethenylpiperidine. google.comnih.govgoogle.com Such derivatives introduce hydrogen-bonding capabilities and additional stereocenters. The synthesis of various substituted piperidines, including those with alkyl or aryl groups at different positions, provides a toolbox for creating a wide range of analogues. nih.govnih.gov

Synthetic Accessibility and Reactivity Profiles of Derivatives

The utility of 3-ethenylpiperidine derivatives in research is intrinsically linked to their synthetic accessibility and the reactivity of the functional groups they contain.

The vinyl group is a versatile handle for a variety of chemical transformations. Beyond the Heck reaction, it can participate in other important reactions:

Diels-Alder Reaction: The ethenyl group can act as a dienophile in [4+2] cycloaddition reactions with conjugated dienes, leading to the formation of complex bicyclic structures. wikipedia.orgorganic-chemistry.orglibretexts.orgmasterorganicchemistry.com This reaction is a powerful tool for constructing six-membered rings with high stereocontrol.

Ring-Closing Metathesis (RCM): If a second alkene is introduced into the molecule, for example, by N-allylation of 3-ethenylpiperidine, RCM can be employed to construct novel bicyclic systems. organic-chemistry.orgwikipedia.org This reaction, often catalyzed by ruthenium-based catalysts, is highly efficient for the formation of various ring sizes. nih.gov

The synthetic routes to these derivatives often involve multi-step sequences, starting from readily available precursors. The choice of protecting groups for the piperidine nitrogen is crucial for controlling reactivity and achieving the desired transformations.

Computational and Mechanistic Investigations

Theoretical Studies on Reaction Mechanisms

Theoretical studies, particularly those employing quantum chemical calculations, have become indispensable tools for elucidating the intricate details of reaction mechanisms involving substrates like 3-ethenylpiperidine. These methods allow for the exploration of reaction energy surfaces, the characterization of transient intermediates and transition states, and the prediction of reaction outcomes.

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for studying the electronic structure and reactivity of molecules. In the context of reactions involving 3-ethenylpiperidine, DFT calculations can be employed to investigate various aspects of potential transformations, such as additions to the vinyl group or functionalization of the piperidine (B6355638) ring.

For instance, in the asymmetric hydrogenation of the ethenyl group, DFT calculations can model the substrate-catalyst interactions. These calculations can help in understanding the binding energies of different catalyst-substrate conformations and how these interactions influence the subsequent steps of the reaction. DFT has been successfully used to investigate the mechanisms of similar transformations, such as the hydrogenation of ketones and the synthesis of piperidines through C-H amination. nih.govresearchgate.net In a study on the synthesis of piperidines via copper-catalyzed intramolecular C-H amination, DFT calculations were instrumental in evaluating the feasibility of different reaction pathways and understanding the role of the catalyst's ligand sphere. nih.gov

Table 1: Representative DFT Functionals and Basis Sets for Mechanistic Studies

| Functional | Basis Set | Application |

| B3LYP | 6-31G* | Geometry optimization of reactants, intermediates, and transition states. nih.gov |

| M06-2X | def2-TZVP | Calculation of more accurate single-point energies and barrier heights. |

| PBE0 | LANL2DZ | Often used for systems containing transition metals (e.g., in catalysts). |

This table represents common combinations used in computational chemistry for systems analogous to those involving 3-ethenylpiperidine and are for illustrative purposes.

The identification and characterization of transition states are central to understanding reaction kinetics and selectivity. Transition state analysis provides a snapshot of the highest energy point along a reaction coordinate, and its structure reveals the key atomic motions involved in bond-breaking and bond-forming events. For reactions such as the hydroformylation or hydroamination of the double bond in 3-ethenylpiperidine, multiple competing pathways may exist.

Computational analysis of the transition states for these pathways can reveal the origins of regioselectivity (e.g., Markovnikov vs. anti-Markovnikov addition) and stereoselectivity. The relative energies of the diastereomeric transition states in an asymmetric reaction, for example, directly correlate with the predicted enantiomeric excess of the product. Studies on transfer hydrogenation have utilized DFT to calculate the energy barriers of different proposed mechanisms, thereby identifying the most favorable reaction pathway. nih.govwhiterose.ac.uk

A primary goal of theoretical studies is to predict the selectivity of a reaction before it is run in the lab. For a molecule like 3-ethenylpiperidine, which possesses multiple reactive sites (the vinyl group and the N-H bond), chemo-, regio-, and stereoselectivity are all important considerations.

Computational models can predict how a chiral catalyst will interact with the substrate to favor the formation of one enantiomer over the other. By calculating the energies of the diastereomeric transition states leading to the different stereoisomers, a theoretical enantiomeric ratio can be determined. This approach has been successfully applied in the asymmetric hydrogenation of various functional groups. researchgate.net For instance, distortion-interaction analysis, a computational tool, has been used to predict the regioselectivity in reactions of substituted pyridynes, a concept that can be extended to other heterocyclic systems. nih.gov

Rational Design of Catalysts and Reagents

The insights gained from mechanistic and computational studies provide a foundation for the rational design of new and improved catalysts and reagents. By understanding the factors that control reactivity and selectivity, chemists can purposefully design ligands and catalyst systems with enhanced performance. monash.eduresearchgate.net

In the asymmetric hydrogenation or hydrofunctionalization of 3-ethenylpiperidine, the chiral ligand bound to the metal center is paramount in controlling the stereochemical outcome. Computational modeling can be used to design ligands that create a specific chiral environment around the metal. This involves optimizing steric and electronic properties to maximize the energy difference between the competing diastereomeric transition states.

The move from traditional C2-symmetric ligands to non-symmetrical P,N-ligands has expanded the scope of asymmetric catalysis, and computational studies can help to understand why these newer ligands are often more effective. nih.gov The design process can be iterative, where computational predictions guide synthetic efforts, and experimental results are then used to refine the computational models.

Table 2: Key Parameters in Ligand Design for Asymmetric Catalysis

| Parameter | Desired Effect on Selectivity | Computational Tool for Evaluation |

| Steric Bulk | Creates a defined chiral pocket, disfavoring one transition state due to steric clashes. | Molecular mechanics (MM) or DFT geometry optimization. |

| Electronic Properties | Modulates the electron density at the metal center, influencing catalytic activity and selectivity. | Calculation of electrostatic potential maps and Mulliken charges. |

| Bite Angle | In bidentate ligands, this geometric constraint affects the geometry and reactivity of the catalyst. | Geometry optimization and potential energy surface scans. |

| Non-covalent Interactions | Attractive interactions (e.g., hydrogen bonding, CH-π) can stabilize the favored transition state. | Quantum Theory of Atoms in Molecules (QTAIM) analysis. |

This table provides a conceptual overview of parameters considered in rational ligand design.

A detailed understanding of the entire catalytic cycle is essential for catalyst optimization. Computational studies can map out the complete energy profile of a catalytic reaction, including all intermediates and transition states. This allows for the identification of the rate-determining step and potential catalyst deactivation pathways.

For instance, in a hypothetical iridium-catalyzed hydrogenation of 3-ethenylpiperidine, DFT calculations could be used to investigate the mechanism of hydrogen activation, olefin coordination, migratory insertion, and reductive elimination. A DFT-assisted microkinetic study of a transfer hydrogenation reaction demonstrated how computational results can be integrated with experimental kinetic data to build a comprehensive model of the catalytic system. nih.govwhiterose.ac.uk This type of analysis can reveal subtle but crucial details, such as whether the reaction proceeds via an inner-sphere or outer-sphere mechanism, which has significant implications for catalyst design. nih.gov The study of copper-catalyzed amination reactions has also benefited from mechanistic investigations that have identified key intermediates and elucidated the role of different copper oxidation states. nih.gov

Due to the absence of specific scientific literature and data pertaining to the conformational analysis and stereoelectronic effects of 3-ethenylpiperidine hydrochloride, the requested article cannot be generated at this time. Extensive searches for detailed research findings, computational studies, and data suitable for inclusion in the specified sections have not yielded the necessary information.

The user's strict requirements for scientifically accurate content, detailed research findings, and data tables for the "" section, specifically focusing on "Conformational Analysis and Stereoelectronic Effects," cannot be met with the currently available information in the public domain. The explicit exclusion of general chemical database websites further limits the sources that can be utilized.

Without access to peer-reviewed studies or computational chemistry reports on this compound, any attempt to generate the requested content would be speculative and would not adhere to the required standards of accuracy and authoritativeness.

Future Research Directions and Emerging Methodologies

Development of Novel Stereoselective Syntheses

The creation of enantiomerically pure 3-substituted piperidines is a significant challenge in organic synthesis. nih.gov Current research is actively exploring innovative catalytic methods to achieve high levels of stereoselectivity in the synthesis of compounds like 3-ethenylpiperidine.

One promising approach involves the use of transition metal catalysis. For instance, rhodium-catalyzed asymmetric reductive Heck reactions of vinyl boronic acids with pyridine (B92270) derivatives have been shown to produce 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity. nih.gov This method is particularly relevant for the synthesis of 3-ethenylpiperidine, offering a direct route to the desired chiral center. Further research in this area could focus on optimizing catalyst systems, including the development of novel chiral ligands to enhance enantioselectivity and expand the substrate scope. nih.gov Iridium-catalyzed cyclocondensation reactions also present a modular and highly enantiospecific route to various piperidine (B6355638) derivatives. nih.gov